molecular formula C6H10O3 B2529964 Methyl 2-methoxybut-2-enoate CAS No. 56009-30-4

Methyl 2-methoxybut-2-enoate

Cat. No. B2529964
CAS RN: 56009-30-4
M. Wt: 130.143
InChI Key: XDAOZDBTFSSMBW-UHFFFAOYSA-N
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Description

Methyl 2-methoxybut-2-enoate is a chemical compound that is part of a broader class of organic molecules known for their utility in synthetic organic chemistry. The compound is characterized by the presence of a methoxy ester functional group and a conjugated enoate system. This structure is significant as it provides reactive sites for various chemical transformations, making it a valuable building block in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related methyl enoate compounds has been explored in several studies. For instance, the efficient synthesis of methyl 2-(ethynyl)alk-2(E)-enoates and 2-(1'-chlorovinyl)alk-2(Z)-enoates from 2-(methoxycarbonyl)-2,3-allenols has been achieved through highly regio- and stereoselective reactions, using oxalyl chloride in the presence of Et(3)N or DMSO, yielding moderate to good yields . Additionally, the ester enolate Claisen rearrangement of 2-butenyl 3-hydroxybutanoate has been shown to produce isomers of 3-methyl-4-methoxycarbonyl-5-hydroxy-1-hexene under specific reaction conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using various spectroscopic and computational methods. For example, a complete vibrational analysis of a related compound was carried out using Gaussian03W software, which provided insights into the optimized molecular structure and vibrational frequencies . Such studies are crucial for understanding the reactivity and properties of these molecules.

Chemical Reactions Analysis

This compound and its analogs undergo a variety of chemical reactions. The Fries rearrangement of methoxyphenyl 3-methylbut-2-enoates has been investigated, revealing that the reaction outcome is influenced by the substitution pattern and the reaction conditions, such as the use of Lewis acids or photochemical conditions . These reactions lead to the formation of different products like indanones and dihydrocoumarins, showcasing the versatility of these compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. Methylation of ethyl 2, 4-dioxopentanoate, for example, results in a mixture of enol ethers, with the product ratio and isomerization to (E)-conformers depending on the reaction temperature . The electronic properties, such as the band gap energy and charge transfer phenomena, can be analyzed through UV-Vis spectroscopy and theoretical calculations, providing a deeper understanding of the compound's behavior in various environments .

Scientific Research Applications

Synthesis and Electrolysis Studies Methyl 2-methoxybut-2-enoate has been studied in the context of electrolysis and synthesis. Binns et al. (1968) investigated the electrolysis of methyl hydrogen cis-cyclopropane-1,2-dicarboxylate, leading to products like methyl 2-methoxybut-3-enoate, formed through a carbonium ion intermediate. This research provides insight into the chemical behavior and potential applications of similar compounds in synthesis and electrochemical reactions (Binns, Brettle, & Cox, 1968).

One-Pot Synthesis Methods The compound has been utilized in one-pot synthesis methods. Iesce et al. (1995) described a method for synthesizing functionalized methyl cis-4-oxoalk-2-enoates using 2-methoxyfurans, which highlights its role in efficient chemical synthesis (Iesce, Cermola, Piazza, Scarpati, & Graziano, 1995).

Organic Chemistry and Molecular Structure In organic chemistry, the molecular structure and reactions involving this compound have been a subject of study. Mara et al. (1982) explored the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate, where compounds like this compound played a significant role (Mara, Singh, Thomas, & Williams, 1982).

properties

IUPAC Name

methyl (Z)-2-methoxybut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4-5(8-2)6(7)9-3/h4H,1-3H3/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAOZDBTFSSMBW-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C(=O)OC)\OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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